1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one
Description
Properties
IUPAC Name |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methylphenyl)sulfonylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-3-31-19-8-11-21-22(17-19)32-24(25-21)27-14-12-26(13-15-27)23(28)5-4-16-33(29,30)20-9-6-18(2)7-10-20/h6-11,17H,3-5,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZCAAGWTNDSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one typically involves multiple steps. One common route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often involve the use of solvents like toluene and the application of heat to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Reagents: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and antibacterial properties
Biological Research: The compound is used in molecular docking studies to understand its interaction with various protein receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a broader class of benzothiazole-piperazine derivatives. Key structural variations among analogs include:
- Substituents on benzothiazole : Chloro (CAS 897479-81-1), fluoro (CAS 941909-05-3), or ethoxy groups at position 6 .
- Ketone chain length: Ethanone (C=O at position 2) vs. butanone (C=O at position 4) .
- Terminal functional groups : Tosyl, urea, or triazole moieties .
Table 1: Structural Comparison of Selected Analogs
*Estimated based on structural similarity.
Physicochemical Properties
Data from analogs suggest:
- Melting Points : Urea derivatives (e.g., 11a ) exhibit higher melting points (198–207°C) due to hydrogen bonding, whereas tosyl derivatives (e.g., CAS 897470-57-4) lack reported values but may have lower melting points due to reduced polarity .
- Spectral Data : ESI-MS and ¹H-NMR patterns are consistent across analogs. For example, the tosyl group in CAS 897470-57-4 shows characteristic sulfonyl peaks in NMR, while urea derivatives display NH proton signals near δ 10–12 ppm .
Table 2: Physicochemical Data for Selected Compounds
Biological Activity
The compound 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is a benzothiazole derivative that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.
- Molecular Formula : C22H25N3O4S2
- Molecular Weight : 459.6 g/mol
- CAS Number : 897470-57-4
Biological Activity Overview
Recent studies have highlighted various biological activities associated with benzothiazole derivatives, including antimicrobial, anticancer, and neuroprotective effects. The specific compound in focus exhibits promising results in several biological assays.
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including the compound of interest, possess significant antimicrobial properties. A study evaluating the minimal inhibitory concentration (MIC) of related benzothiazole compounds reported effective inhibition against various bacterial strains with MIC values ranging from 50 to 250 µg/mL .
Anticancer Activity
The compound has shown potential anticancer activity through various mechanisms:
- Cell Proliferation Inhibition : In vitro studies demonstrated that derivatives of benzothiazole can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) with IC50 values as low as 0.004 μM for some derivatives .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For instance, compounds structurally related to the target compound were found to modulate signaling pathways involved in cell survival and apoptosis .
Neuroprotective Effects
Benzothiazole derivatives have also been explored for their neuroprotective properties:
- Oxidative Stress Reduction : Certain derivatives have demonstrated the ability to scavenge reactive oxygen species (ROS), which are implicated in neurodegenerative diseases .
- Neuronal Injury Protection : In models of ischemia/reperfusion injury, related compounds showed significant attenuation of neuronal damage, suggesting therapeutic potential in neuroprotection .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to This compound :
Q & A
Q. What are the optimal synthetic conditions for preparing 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one via alkylation?
Methodological Answer : The compound can be synthesized using a nucleophilic substitution reaction. A typical procedure involves refluxing 1-(benzo[d]thiazol-2-yl)-5-iodopentan-1-one with 1-(4-chlorophenyl)piperazine in acetonitrile (CH₃CN) in the presence of K₂CO₃ as a base (12–24 hours under reflux). Post-reaction, purification is achieved via flash chromatography using a gradient of ethyl acetate and hexane (9.5:0.5) . Key parameters to optimize include reaction time, stoichiometry of the alkylating agent, and solvent polarity to minimize side products.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer :
- ¹H NMR : Characteristic signals include multiplets for piperazine protons (δ ~2.50–2.57 ppm) and aromatic protons from the benzothiazole moiety (δ ~7.0–8.5 ppm). Ethoxy groups appear as a triplet (δ ~1.4 ppm for CH₃) and a quartet (δ ~4.1 ppm for OCH₂) .
- HRMS : Confirm molecular ion peaks (e.g., m/z [M + Na]⁺) with mass accuracy <5 ppm. For example, a related compound with a benzothiazole-piperazine scaffold showed a calculated m/z of 475.1410 and observed 475.1411 .
- Melting Point : Consistency with literature values (e.g., analogs with similar structures melt between 103–170°C) .
Advanced Research Questions
Q. How should researchers design cytotoxicity experiments to evaluate this compound against cancer cell lines?
Methodological Answer :
- Cell Lines : Use human cancer cell lines (e.g., MCF-7 for breast cancer, HEPG-2 for liver cancer) and normal fibroblast controls (e.g., WI-38) .
- Assay Protocol :
- Culture cells in RPMI-1640 medium with 5% FBS and 2 mM glutamine.
- Treat cells with serial dilutions of the compound (0.1–100 μM) for 48–72 hours.
- Quantify viability using the sulforhodamine B (SRB) assay: Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 565 nm .
- Controls : Include a reference compound (e.g., CHS-828) and vehicle controls (DMSO ≤0.5%) to assess solvent effects .
Q. What strategies resolve discrepancies in biological activity data across studies?
Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell passage numbers, serum batches, and incubation times.
- Validate Compound Purity : Use HPLC (>95% purity) and NMR to confirm structural integrity .
- Dose-Response Analysis : Perform multiple replicates (n ≥ 3) and calculate IC₅₀ values with nonlinear regression models.
- Mechanistic Profiling : Compare activity against related targets (e.g., serotonin receptors or kinases) to identify off-target effects .
Q. How can structural modifications enhance the pharmacological profile of this compound?
Methodological Answer :
- Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position to improve metabolic stability .
- Piperazine Substitutions : Replace the tosyl group with bioisosteres (e.g., sulfonamides or acyl groups) to modulate solubility and target affinity .
- SAR Studies : Synthesize analogs with varied alkyl chain lengths (e.g., butan-1-one vs. pentan-1-one) and evaluate effects on potency and selectivity .
Q. What computational methods support the design of derivatives targeting specific receptors?
Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with receptors (e.g., 5-HT1A or SERT) .
- QSAR Modeling : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with activity data .
- ADMET Prediction : Apply tools like SwissADME to forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
